4-chloro-2-nonylquinoline
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Overview
Description
4-chloro-2-nonylquinoline is a chemical compound belonging to the quinoline family, which is characterized by a fused ring structure containing a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nonylquinoline typically involves the reaction of 2-chloroquinoline with nonyl halides under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of environmentally benign solvents and reagents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nonylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can yield a variety of functionalized quinoline derivatives.
Scientific Research Applications
4-chloro-2-nonylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-2-nonylquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication and repair, which can lead to cell death in bacteria.
Comparison with Similar Compounds
4-chloro-2-nonylquinoline can be compared with other quinoline derivatives, such as:
2-chloroquinoline: Lacks the nonyl group, which may affect its solubility and biological activity.
4-chloroquinoline: Lacks the nonyl group, which may affect its chemical reactivity and applications.
2-nonylquinoline: Lacks the chlorine atom, which may affect its ability to undergo substitution reactions.
The presence of both the chlorine atom and the nonyl group in this compound makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
71932-13-3 |
---|---|
Molecular Formula |
C18H24ClN |
Molecular Weight |
289.8 |
Purity |
95 |
Origin of Product |
United States |
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